

High-Throughput Screening with Yadanzioside C: Application Notes and Protocols

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Compound of Interest

Compound Name: Yadanzioside C

Cat. No.: B15592139

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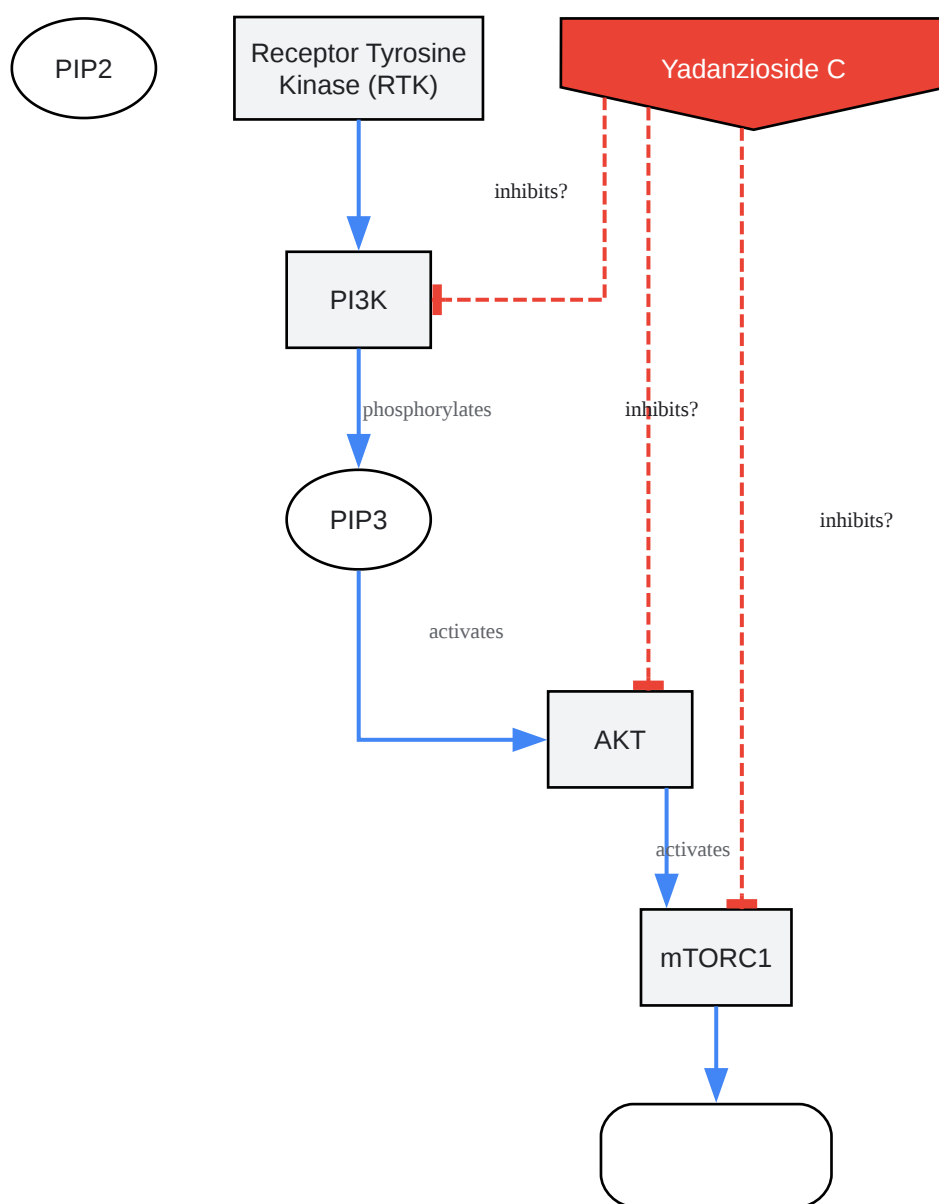
For Researchers, Scientists, and Drug Development Professionals

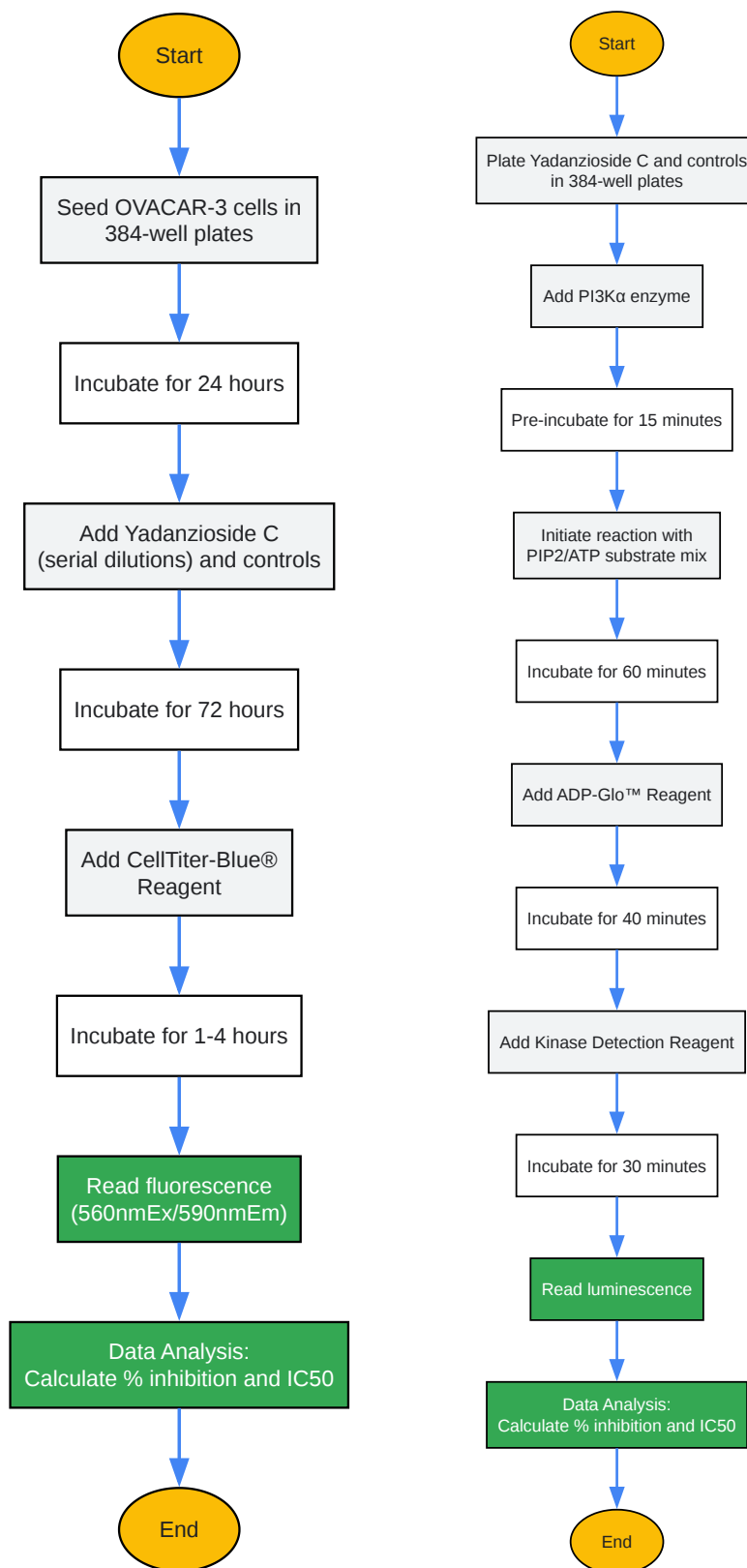
Introduction

Yadanzioside C is a quassinoid glycoside, a class of natural products known for their diverse and potent biological activities. While specific research on **Yadanzioside C** is limited, its structural similarity to other well-characterized quassinoids, such as Anhuienoside C and Yadanzioside F, suggests its potential as a valuable compound in drug discovery, particularly in the field of oncology. Anhuienoside C has been demonstrated to inhibit the growth of human ovarian cancer cells by targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.^[1] This document provides detailed application notes and high-throughput screening (HTS) protocols for investigating the anti-cancer properties of **Yadanzioside C**, with a focus on its potential inhibitory effects on the PI3K/AKT/mTOR pathway.

Postulated Mechanism of Action

Based on the activity of the structurally related compound Anhuienoside C, it is hypothesized that **Yadanzioside C** may exert its anti-cancer effects through the inhibition of the PI3K/AKT/mTOR signaling cascade. This pathway is a central node in cellular signaling, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell proliferation, induction of apoptosis, and suppression of cell migration and invasion.^[1]





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References

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